molecular formula C12H12N2 B2767576 6-(p-Tolyl)pyridin-2-amine CAS No. 154479-28-4

6-(p-Tolyl)pyridin-2-amine

Cat. No.: B2767576
CAS No.: 154479-28-4
M. Wt: 184.242
InChI Key: MHAUOJUQXWEXEK-UHFFFAOYSA-N
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Description

6-(p-Tolyl)pyridin-2-amine is a heterocyclic aromatic amine that features a pyridine ring substituted with a p-tolyl group at the sixth position and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(p-Tolyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and 2-aminopyridine.

    Formation of Chalcone: The reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in ethanol yields a chalcone intermediate.

    Cyclization: The chalcone is then treated with 2-aminopyridine in the presence of a catalyst to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often with halides or sulfonates, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

6-(p-Tolyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-aminopyridine share structural similarities but differ in their substitution patterns and biological activities.

    Thienopyridine Derivatives: These compounds have a sulfur atom in place of the nitrogen in the pyridine ring, leading to different chemical properties and applications.

Uniqueness: 6-(p-Tolyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a p-tolyl group and an amino group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(4-methylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUOJUQXWEXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154479-28-4
Record name 6-(p-tolyl)pyridin-2-amine
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